3-Hydroxybenzylhydrazine

Descripción general

Descripción

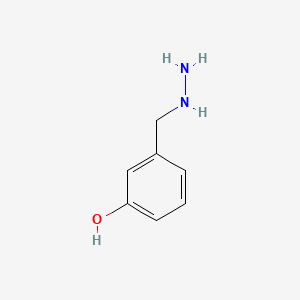

3-Hidroxibencilhidrazina: es un compuesto orgánico con la fórmula molecular C7H10N2O . También se conoce con otros nombres como 3-(Hidrazinometil)fenol y Fenol, 3-(hidrazinilmetil)- . Este compuesto se caracteriza por la presencia de un grupo hidroxilo unido a un anillo de benceno, que está adicionalmente sustituido con un grupo hidrazina. Es un sólido cristalino blanco a ligeramente amarillo que es soluble en agua .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3-hidroxibencilhidrazina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 3-hidroxibenzaldehído con hidrato de hidrazina bajo condiciones controladas. La reacción generalmente procede de la siguiente manera:

- Disolver 3-hidroxibenzaldehído en un solvente apropiado como el etanol.

- Agregar hidrato de hidrazina a la solución.

- Calentar la mezcla a reflujo durante varias horas.

- Enfriar la mezcla de reacción y filtrar el producto precipitado.

- Purificar el producto por recristalización a partir de un solvente adecuado .

Métodos de Producción Industrial: La producción industrial de 3-hidroxibencilhidrazina puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3-hidroxibencilhidrazina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.

Reducción: Se puede reducir para formar derivados de hidrazina.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.

Sustitución: Se pueden usar varios electrófilos para reacciones de sustitución, a menudo en presencia de un catalizador.

Principales Productos:

Oxidación: Quinonas u otros derivados oxidados.

Reducción: Derivados de hidrazina.

Sustitución: Fenoles sustituidos u otros derivados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Inhibition of Aromatic Amino Acid Decarboxylase

One of the primary applications of 3-Hydroxybenzylhydrazine is its role as an inhibitor of aromatic amino acid decarboxylase, an enzyme critical in the synthesis of neurotransmitters such as dopamine and serotonin. This inhibition has implications for treating neurological disorders, particularly Parkinson's disease.

- Case Study : A study demonstrated that the application of this compound in vitro led to a significant reduction in serotonin synthesis without affecting serotonin levels in certain marine organisms, indicating its potential for targeted neurological treatments ( ).

1.2 Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinson-like symptoms in animal models.

- Data Table: Neuroprotective Effects of this compound

| Study | Model Used | Treatment Duration | Observed Effects |

|---|---|---|---|

| Mice | 24 hours | Reduced MPTP-induced neurotoxicity | |

| Rat | 7 days | Improved motor function post-treatment |

Toxicological Studies

2.1 Safety Profile and Hazard Classification

The compound is classified under various hazard categories due to its potential effects on living organisms. It is noted for causing serious eye irritation and respiratory issues upon exposure.

- Hazard Classification :

- Serious eye damage/eye irritation (Category 2)

- Skin corrosion/irritation (Category 2)

- Specific target organ toxicity (Category 3)

2.2 Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound in laboratory settings.

- Data Table: Toxicity Studies Overview

| Study Reference | Test Subject | Dose Administered | Observed Toxicity |

|---|---|---|---|

| Mice | Varies | No significant systemic toxicity at low doses | |

| Rats | High doses | Induced mild behavioral changes |

Research Insights and Future Directions

The ongoing research into the applications of this compound suggests promising avenues for further exploration:

- Neurodegenerative Diseases : Continued investigation into its neuroprotective effects may lead to novel therapeutic strategies for conditions like Parkinson's disease.

- Pharmacological Formulations : Development of formulations that maximize its inhibitory effects on aromatic amino acid decarboxylase could enhance treatment efficacy for mood disorders.

Mecanismo De Acción

El mecanismo de acción de la 3-hidroxibencilhidrazina implica su interacción con enzimas y objetivos moleculares específicos. Inhibe la L-aromático aminoácido descarboxilasa mediante la formación de una hidrazona con el cofactor fosfato de piridoxal. Esta inhibición previene la descarboxilación de aminoácidos aromáticos, afectando así la síntesis de neurotransmisores como la dopamina . Además, inhibe la GABA aminotransferasa y otras enzimas que requieren fosfato de piridoxal .

Comparación Con Compuestos Similares

Compuestos Similares:

Benserazida: Otro inhibidor de la descarboxilasa utilizado en combinación con levodopa para el tratamiento de la enfermedad de Parkinson.

Trihidroxibencilhidrazina: Un potente inhibidor de la aromático aminoácido descarboxilasa.

Singularidad: La 3-hidroxibencilhidrazina es única debido a su capacidad para atravesar la barrera hematoencefálica y su acción inhibitoria dual tanto en la L-aromático aminoácido descarboxilasa como en la GABA aminotransferasa. Esta acción dual la convierte en un compuesto valioso para estudiar el metabolismo de neurotransmisores y posibles aplicaciones terapéuticas .

Actividad Biológica

3-Hydroxybenzylhydrazine, also known as NSD-1015, is a compound primarily recognized for its role as an inhibitor of aromatic L-amino acid decarboxylase (AADC). This inhibition leads to significant alterations in dopamine metabolism and has implications for various neurobiological processes. Below, we explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound inhibits AADC, an enzyme critical for the conversion of L-DOPA to dopamine. This inhibition results in increased levels of L-DOPA and decreased dopamine synthesis in the brain. The pharmacodynamics of this compound have been studied extensively in animal models, particularly in relation to Parkinson's disease and other dopaminergic disorders.

Pharmacological Effects

-

Dopamine Regulation :

- Inhibition of Dopamine Formation : Studies have shown that administration of this compound leads to a significant reduction in dopamine levels while increasing L-DOPA concentrations in the plasma and brain tissues .

- Impact on Motor Activity : In MPTP-treated common marmosets, pretreatment with NSD-1015 worsened motor deficits and abolished L-DOPA-induced locomotor activity, indicating its profound effect on dopaminergic signaling .

- Neuroprotective Properties :

Table 1: Summary of Key Studies on this compound

Biological Activity Observations

- Increased DOPA Accumulation : Following the administration of this compound, there is a notable increase in DOPA levels in both striatal and plasma samples, suggesting a blockade at the decarboxylation step of dopamine synthesis .

- Behavioral Implications : The inhibition of AADC by NSD-1015 has been linked to impaired motor functions in various animal models, highlighting its potential role in studying Parkinsonian symptoms .

Propiedades

IUPAC Name |

3-(hydrazinylmethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-9-5-6-2-1-3-7(10)4-6/h1-4,9-10H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWWALNMPEOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20213099 | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-33-2 | |

| Record name | 3-(Hydrazinylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20213099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYBENZYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A27K5Q85R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.